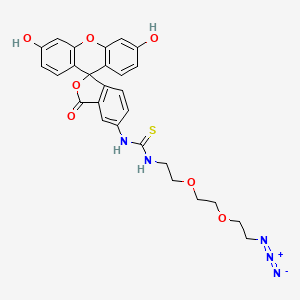
Fluorescein-PEG2-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein-PEG2-Azide is a heterofunctional fluorescent PEG derivative that contains an azide group . The hydrophilic PEG spacer arm increases solubility in aqueous media . The FITC group (Fluorescein) can be easily traced from its yellow color and green fluorescence .
Synthesis Analysis
Fluorescein-PEG2-Azide can be synthesized using a two-step synthetic procedure starting from its propargylamine-containing clathrochelate precursor . It can also be used in the synthesis of PROTACs .Molecular Structure Analysis
Fluorescein-PEG2-Azide has a molecular weight of 563.6 g/mol . Its molecular formula is C27H25N5O7S .Chemical Reactions Analysis
The azide group in Fluorescein-PEG2-Azide enables Click Chemistry . Click Chemistry is a type of chemical reaction that joins small units together with covalent bonds to create larger structures .Physical And Chemical Properties Analysis
Fluorescein-PEG2-Azide is soluble in DMSO, DMF, DCM . It has an excitation maximum of 494 and an emission maximum of 517 .Aplicaciones Científicas De Investigación
Noncovalent Functionalization of Carbon Nanotubes
Nakayama-Ratchford et al. (2007) utilized Fluorescein-polyethylene glycol (Fluor-PEG) for noncovalently functionalizing single-walled carbon nanotubes (SWNTs). This led to the creation of water-soluble nanotube conjugates with fluorescence labels, which have pH-dependent absorbance and fluorescence properties. This research showcases the application of Fluorescein-PEG in the development of water-soluble, fluorescently labeled nanomaterials for potential use in pH-sensitive applications (Nakayama-Ratchford et al., 2007).
Photoactivatable Fluorescent Tags for Imaging
Guillou et al. (2022) reported on the synthesis of photoactivatable fluorophores based on the functionalization of dyes like fluorescein with an aryl azide group. These compounds, such as DFO-RhodB-PEG3-ArN3, were used for applications in optical imaging and positron emission tomography, showcasing the use of Fluorescein-PEG in dual-modality imaging agents (Guillou et al., 2022).
Synthesis of Heterobifunctional Linkers
Bertozzi and Bednarski (1991) synthesized an azido amine linker for the creation of a carbohydrate-fluorescein conjugate. This research demonstrates the application of Fluorescein-PEG in synthesizing linkers for studying carbohydrate-binding proteins, highlighting its role in creating specific molecular probes (Bertozzi & Bednarski, 1991).
Intracellular Imaging with Graphene-Based Fluorescent Probe
Peng et al. (2010) synthesized fluorescein-functionalized graphene oxide (GO) via a PEG bridge for intracellular imaging. This study indicates the potential of Fluorescein-PEG in developing fluorescent nanoprobes for cellular imaging applications (Peng et al., 2010).
Glucose Biosensor Development
Russell et al. (1999) described a fluorescence biosensor incorporating fluorescein isothiocyanate dextran in a PEG hydrogel. This study showcases the use of Fluorescein-PEG in developing biosensors for glucose monitoring, leveraging its fluorescent properties (Russell et al., 1999).
Biological Activity of PEG-Conjugated Proteins
Belcheva et al. (1999) used fluorescein-PEG 2000 for chemical modification of mouse nerve growth factor, demonstrating the role of Fluorescein-PEG in enhancing protein stability and effectiveness in therapeutic applications (Belcheva et al., 1999).
Mecanismo De Acción
Target of Action
Fluorescein-PEG2-Azide is a heterofunctional fluorescent PEG derivative . Its primary targets are molecules containing alkyne groups . The azide group in the compound enables Click Chemistry, a powerful tool for bioconjugation, allowing the compound to bind to these targets .
Mode of Action
The compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction results in the formation of a stable triazole ring, creating a strong covalent bond between the Fluorescein-PEG2-Azide and the target molecule .
Biochemical Pathways
The specific biochemical pathways affected by Fluorescein-PEG2-Azide depend on the nature of the target molecule. As a fluorescent dye derivative, it is often used to visualize and track the behavior of target molecules in various biochemical pathways .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Fluorescein-PEG2-Azide’s action is the fluorescent labeling of target molecules . This allows for the visualization and tracking of these molecules, aiding in various research applications, such as studying protein function, cellular processes, and biochemical pathways .
Action Environment
The action, efficacy, and stability of Fluorescein-PEG2-Azide can be influenced by various environmental factors. For instance, the compound’s fluorescence properties might be affected by the pH and temperature of the environment . Additionally, the presence of copper ions is necessary for the CuAAC reaction .
Direcciones Futuras
Fluorescence imaging is an important method in the field of biomedicine. Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Fluorescein-PEG2-Azide, with its excellent photophysical properties, could play a significant role in these developments .
Propiedades
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O7S/c28-32-30-8-10-37-12-11-36-9-7-29-26(40)31-16-1-4-20-19(13-16)25(35)39-27(20)21-5-2-17(33)14-23(21)38-24-15-18(34)3-6-22(24)27/h1-6,13-15,33-34H,7-12H2,(H2,29,31,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPFCAHUXVVHPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-PEG2-Azide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

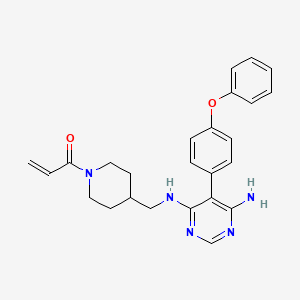
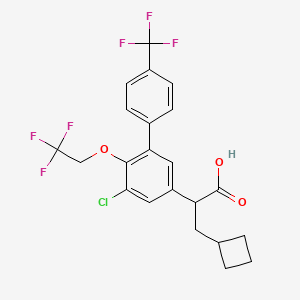


![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)
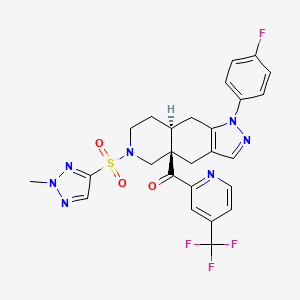
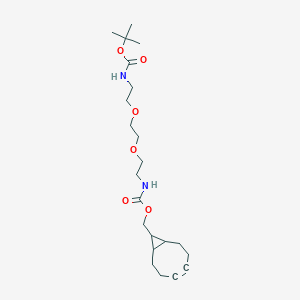


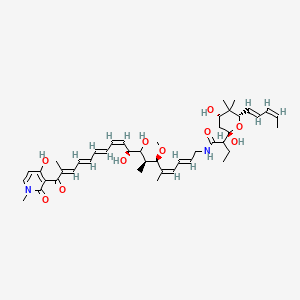
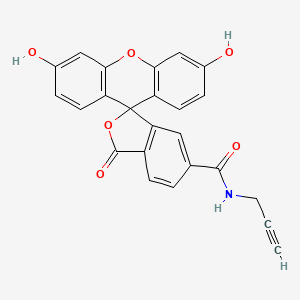
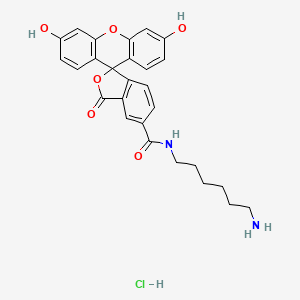
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)